(2R)-2-azaniumyl-3-(4-ethylphenyl)propanoate
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Overview
Description
(2R)-2-azaniumyl-3-(4-ethylphenyl)propanoate is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azaniumyl-3-(4-ethylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and a suitable amino acid precursor.
Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with the amino acid precursor under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Implementing purification techniques like crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azaniumyl-3-(4-ethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-2-azaniumyl-3-(4-ethylphenyl)propanoate has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-azaniumyl-3-(4-ethylphenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.
Pathways: It can modulate biochemical pathways, affecting processes like signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-azaniumyl-3-(4-ethylphenyl)propanoate: The enantiomer of (2R)-2-azaniumyl-3-(4-ethylphenyl)propanoate, with similar but distinct biological activities.
(2R)-2-azaniumyl-3-(4-methylphenyl)propanoate: A structurally similar compound with a methyl group instead of an ethyl group, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of an ethyl group, which influences its interaction with biological targets and its reactivity in chemical reactions.
Properties
IUPAC Name |
(2R)-2-azaniumyl-3-(4-ethylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDBHFQJATNBQ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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